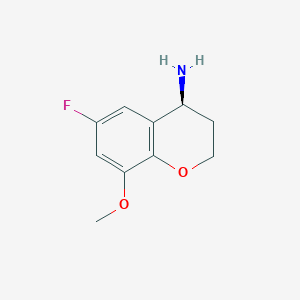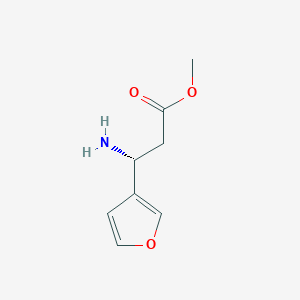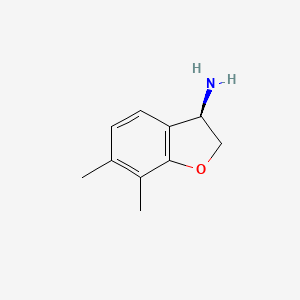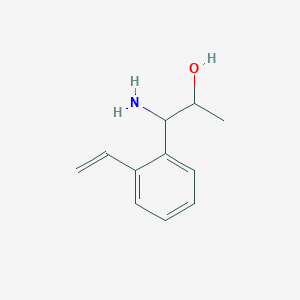
(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a methyl group attached to a chroman ring. Its stereochemistry is defined by the (3S,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL typically involves multiple steps, starting from readily available precursors. One common method involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or fluorine atom is replaced by other functional groups
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Typically performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Requires polar solvents and sometimes catalysts to facilitate the reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL can be compared with other chroman derivatives, such as (3S,4S)-4-Amino-5-chloro-7-methylchroman-3-OL and (3S,4S)-4-Amino-5-bromo-7-methylchroman-3-OL.
- These compounds share similar structures but differ in the halogen atom attached to the chroman ring .
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(3S,4S)-4-amino-5-fluoro-7-methyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C10H12FNO2/c1-5-2-6(11)9-8(3-5)14-4-7(13)10(9)12/h2-3,7,10,13H,4,12H2,1H3/t7-,10-/m1/s1 |
InChI Key |
JHOUTOGVHSDISE-GMSGAONNSA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]([C@@H](CO2)O)N)C(=C1)F |
Canonical SMILES |
CC1=CC2=C(C(C(CO2)O)N)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B15237935.png)

![cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)


![3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B15237980.png)


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B15237999.png)



![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B15238030.png)
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile](/img/structure/B15238038.png)
